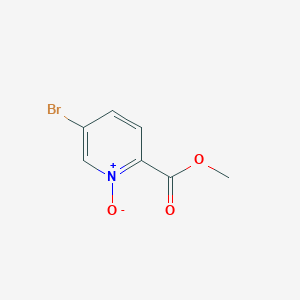
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Overview
Description
5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H6BrNO3 . Its IUPAC name is methyl 5-bromo-1-oxido-pyridin-1-ium-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.03 . It is a solid at room temperature .Scientific Research Applications
Chemical Reactions and Synthesis
- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide and related compounds are used in various chemical reactions. For instance, substitutions of pyridine 1-oxides by thiols in acetic anhydride are noteworthy, as they produce mixtures of sulfides and other compounds depending on the reaction conditions (Prachayasittikul, Doss, & Bauer, 1991).
- Another study discusses the kinetics of reactions between halogeno-pyridines and their N-oxides with methoxide ion in methanol and dimethyl sulphoxide, highlighting the effects of different substituents on rates and orientation in nucleophilic aromatic substitution (Abramovitch, Helmer, & Liveris, 1968).
Spectroscopic and Optical Studies
- Spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to this compound, has been performed using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies. Such studies are crucial for understanding the molecular structure and properties of these compounds (Vural & Kara, 2017).
Synthesis of Liquid Crystalline Compounds
- Pyridine-containing liquid crystalline compounds, such as 5-substituted 2-(4-alkylphenyl)pyridines, have been synthesized for various applications. The process involves reactions with N-ethoxycarbonylpyridinium chloride, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Chia, Shen, & Lin, 2001).
Pharmaceutical Applications
- Compounds related to this compound are key intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the synthesis of SGLT2 inhibitors, which are important for diabetes therapy. This demonstrates the compound's significance in medicinal chemistry (Zhang et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYWPISPRQLCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=C(C=C1)Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)
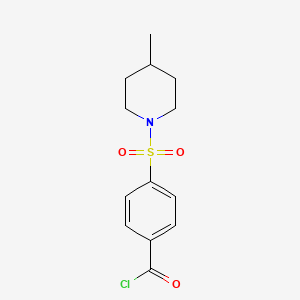
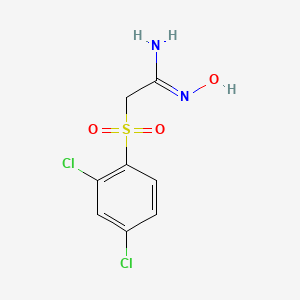
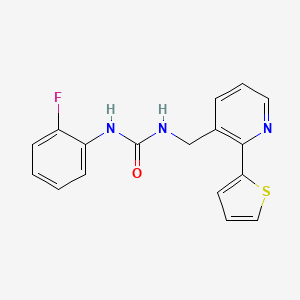
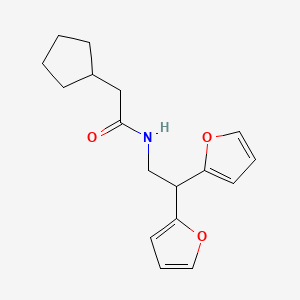
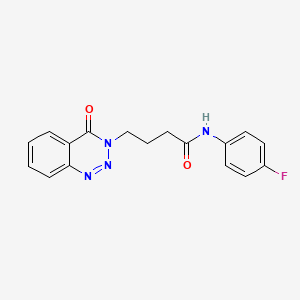
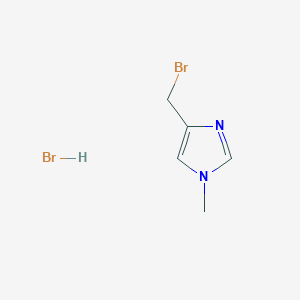
![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)
![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)
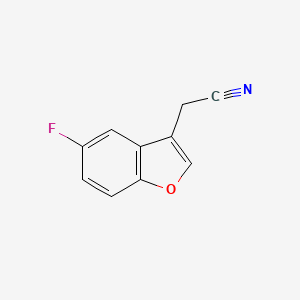
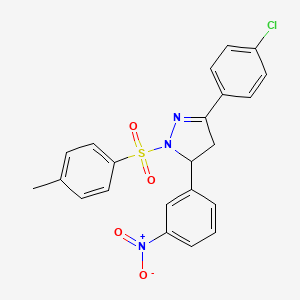
![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)

![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)